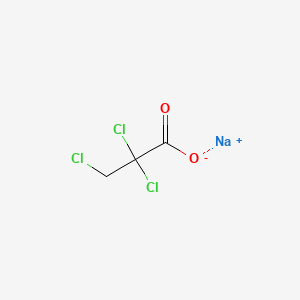
Propanoic acid, 2,2,3-trichloro-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,2,3-trichloropropanoate is a chemical compound with the molecular formula C3H4Cl3NaO2 It is a sodium salt derivative of 2,2,3-trichloropropanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2,3-trichloropropanoate typically involves the neutralization of 2,2,3-trichloropropanoic acid with sodium hydroxide. The reaction can be represented as follows:
C3H5Cl3O2+NaOH→C3H4Cl3NaO2+H2O
This reaction is usually carried out in an aqueous medium at room temperature, ensuring complete neutralization and formation of the sodium salt.
Industrial Production Methods: Industrial production of sodium 2,2,3-trichloropropanoate may involve continuous processes to ensure high yield and purity. The process typically includes the controlled addition of sodium hydroxide to a solution of 2,2,3-trichloropropanoic acid, followed by crystallization and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,2,3-trichloropropanoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 2,2,3-trichloropropanoic acid and sodium hydroxide.
Common Reagents and Conditions:
Reduction: Common reducing agents include zinc in acidic conditions.
Substitution: Reagents such as sodium sulfide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Reduction: Products may include 2,3-dichloropropanoic acid.
Substitution: Products depend on the substituent introduced, such as thiol derivatives.
Hydrolysis: The primary product is 2,2,3-trichloropropanoic acid.
Applications De Recherche Scientifique
Sodium 2,2,3-trichloropropanoate has several applications in scientific research:
Environmental Science: It is used in studies related to groundwater remediation and the degradation of chlorinated hydrocarbons.
Chemistry: The compound serves as a precursor in the synthesis of various organic compounds and intermediates.
Biology and Medicine: Research is ongoing to explore its potential biological activities and effects on living organisms.
Industry: It is used in the production of certain pesticides and pharmaceuticals.
Mécanisme D'action
The mechanism of action of sodium 2,2,3-trichloropropanoate involves its interaction with various molecular targets. In environmental applications, it acts as an electron acceptor in reductive dechlorination processes, facilitating the breakdown of chlorinated hydrocarbons. The pathways involved include β-elimination and hydrogenolysis, leading to the formation of less chlorinated and more environmentally benign products .
Comparaison Avec Des Composés Similaires
- 2,2,3-Trichloropropanoic acid
- 1,2,3-Trichloropropane
- 2,3-Dichloropropanoic acid
Comparison: Sodium 2,2,3-trichloropropanoate is unique due to its sodium salt form, which enhances its solubility in water compared to its parent acid. This property makes it more suitable for aqueous-phase reactions and applications. Additionally, its specific reactivity patterns, such as its ability to undergo reductive dechlorination, distinguish it from other chlorinated propanoates .
Propriétés
Numéro CAS |
3562-98-9 |
|---|---|
Formule moléculaire |
C3H2Cl3NaO2 |
Poids moléculaire |
199.39 g/mol |
Nom IUPAC |
sodium;2,2,3-trichloropropanoate |
InChI |
InChI=1S/C3H3Cl3O2.Na/c4-1-3(5,6)2(7)8;/h1H2,(H,7,8);/q;+1/p-1 |
Clé InChI |
LUNDRZAKDNXYRX-UHFFFAOYSA-M |
SMILES canonique |
C(C(C(=O)[O-])(Cl)Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


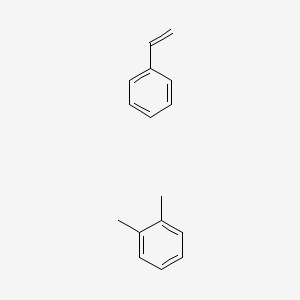
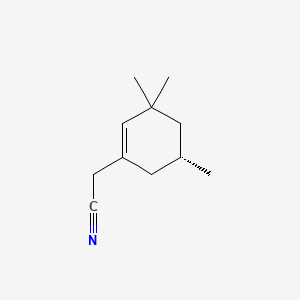
![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
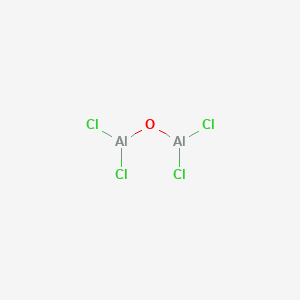


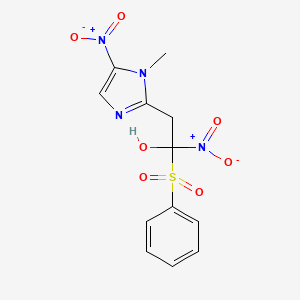

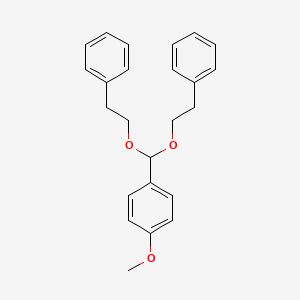
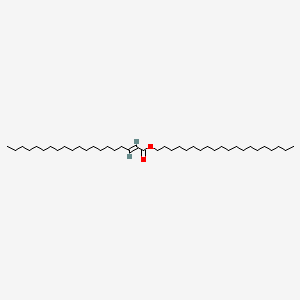

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)

